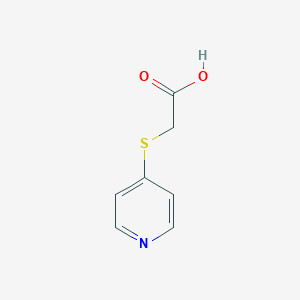

(4-Pyridylthio)acetic acid

Beschreibung

Overview of Thioacetic Acid Derivatives in Chemical Literature

Thioacetic acid and its derivatives are a class of organosulfur compounds that feature prominently in chemical literature. They are recognized as important reagents in various synthetic transformations. wisdomlib.org In medicinal chemistry, numerous thioacetic acid derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai The inclusion of a thioacetic acid linker in a molecule can contribute significantly to its cytotoxic activity. openmedicinalchemistryjournal.com

The reactivity of these compounds is largely governed by the thioester or thioether linkage and the carboxylic acid group. For example, the thioacetic acid moiety can provide a versatile site for chemical modifications, such as reactions with proteins to alter their stability or activity. Furthermore, computational studies have explored the thiol-thione tautomerism in thioacetic acid derivatives, which involves proton transfer between the oxygen and sulfur atoms and influences their reactivity. smolecule.com Thioesters have also been considered as key reagents in origin-of-life theories, acting as high-energy reagents analogous to acetyl-CoA. nih.gov

Historical Context of (4-Pyridylthio)acetic Acid Synthesis and Early Investigations

The synthesis of this compound has evolved from inefficient early methods to more streamlined modern processes. Initial preparations were multi-step and provided low yields.

| Method | Reactants | Number of Steps | Overall Yield | Key Limitations |

|---|---|---|---|---|

| Jerchel et al. (1956) | 4-(1-pyridyl)pyridinium chloride hydrochloride, Ethyl 2-chloroacetate, H₂S | 2 | ~12% | Low yield, multi-step process. google.com |

| King and Ware (1959) | 4-Thiopyridone, 2-Chloroacetic acid | 1 | Not specified | Expensive starting material. google.com |

| U.S. Patent 3,644,377 (1972) | 4-(1-pyridyl)pyridinium chloride, 2-Mercaptoacetic acid | 1 | 70-95% | More efficient and economical. google.com |

Significance of the Pyridyl and Thioacetic Acid Moieties in Chemical Design

The functional groups within this compound, the pyridyl and thioacetic acid moieties, are both significant in the design of new molecules for various applications.

The pyridyl moiety is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov It is a common structural motif in medicinal chemistry and drug design. researchgate.net The presence of the nitrogen atom generally improves water solubility, a desirable property for pharmaceutical compounds. nih.govresearchgate.net The pyridine (B92270) scaffold is found in a wide array of therapeutic agents, including those with antibacterial, antifungal, antiviral, and antimalarial properties. dovepress.comsioc-journal.cn The nitrogen atom makes the ring electron-deficient, rendering it susceptible to nucleophilic substitution, which is a key aspect of its chemical reactivity. nih.gov Protonation of the pyridyl nitrogen can also act as a "chemical switch," altering the molecule's electronic properties and reactivity. plos.org

The thioacetic acid moiety provides a crucial combination of a sulfur atom and a carboxylic acid group. The sulfur linkage (thioether) and the carboxyl group are key sites for chemical reactions. smolecule.com Thioacetic acid itself is an important reagent in organic synthesis, used for introducing the thioacetyl group. wisdomlib.orgniscpr.res.in In the context of larger molecules, this moiety can interact with biological targets. For instance, it can form covalent bonds with nucleophilic residues in proteins. The carboxylic acid function allows for the formation of salts, esters, and amides, and plays a critical role in the molecule's ability to act as a ligand for metal ions. nbu.ac.in

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is dominated by its application in two primary areas: as a building block for pharmaceuticals and as a versatile ligand in coordination chemistry and materials science.

Its role as a commercially important intermediate for the synthesis of cephalosporin (B10832234) antibiotics, such as Cephapirin, continues to be significant. synzeal.comgoogle.comsynzeal.com The compound can be converted to (4-pyridylthio)acetyl chloride hydrochloride, a reactive intermediate used to build the side chain of these antibacterial agents. google.com

A major emerging trend is the extensive use of this compound as a multitopic ligand for the self-assembly of coordination polymers and metal-organic frameworks (MOFs). core.ac.uk Its ability to coordinate to metal centers through the pyridine nitrogen, the thioether sulfur, and the carboxylate oxygen atoms allows for the construction of complex, multidimensional structures. core.ac.ukcsulb.edu Researchers have synthesized novel coordination polymers with various metals, including silver (Ag), copper (Cu), cobalt (Co), and lanthanides (Ln). core.ac.ukcsulb.edunih.govresearchgate.net These materials exhibit diverse topologies, such as helical chains and interconnected networks, and are investigated for potential applications in catalysis, magnetism, and luminescence. core.ac.ukresearchgate.netacs.org An interesting aspect of its reactivity under certain (e.g., hydrothermal) conditions is the in situ cleavage of the C-S bond, leading to the formation of 4-pyridinethiolate and other species that are then incorporated into the final framework. researchgate.net

| Metal Ion | Resulting Structure/Compound | Key Feature | Reference |

|---|---|---|---|

| Silver (Ag) | [Ag(pyta)]n | 3D network with single-stranded helical chains. | core.ac.uk |

| Copper (Cu) | [Cu₃(4-pyridinethiolate)₂(CN)] | Twelve-connected face-centered cubic topology with Cu₆S₄ clusters. | nih.gov |

| Lanthanides (Ln) | [Ln₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n | In situ C-S bond cleavage; extended 2D layer structure. | researchgate.net |

| Cobalt (Co) | Co(4-pyt)₂ | 2D square-grid-type structure from in situ ligand generation. | csulb.edu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-4-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUPJAPHYIEKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065048 | |

| Record name | Acetic acid, (4-pyridinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-19-6 | |

| Record name | 2-(4-Pyridinylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Pyridylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-pyridinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-pyridinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-PYRIDYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM84D83B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridylthio Acetic Acid

Advanced Synthetic Routes to (4-Pyridylthio)acetic Acid

The synthesis of this compound can be approached through several pathways. The efficiency, yield, and environmental impact of these routes are critical considerations for its practical application.

One advanced method for forming the C-S bond in aryl thioethers involves the use of pyridinium (B92312) salts, often referred to as Katritzky salts. researchgate.netuniovi.es In this context, the synthesis of this compound can be achieved by reacting a 4-substituted pyridinium salt, such as 4-(1-pyridyl)pyridinium chloride, with 2-mercaptoacetic acid (thioglycolic acid).

The general mechanism involves the primary amine of a substrate displacing the pyrylium (B1242799) cation to form the N-substituted pyridinium salt. uniovi.es For the synthesis of the target compound, a precursor to the 4-pyridylthio group would be converted into a pyridinium salt. However, a more direct adaptation of this chemistry involves activating the pyridine (B92270) ring for nucleophilic substitution. The pyridinium substituent acts as an excellent leaving group and strongly activates the pyridine ring towards nucleophilic attack. researchgate.net

The reaction between a suitable pyridinium salt and 2-mercaptoacetic acid would proceed via nucleophilic aromatic substitution. The thiolate anion, generated from 2-mercaptoacetic acid in the presence of a base, attacks the 4-position of the activated pyridinium ring, displacing the leaving group to form the desired thioether linkage. Optimization of this pathway typically involves screening bases, solvents, and reaction temperatures to maximize yield and minimize side reactions. While specific optimization data for this exact transformation is not extensively detailed in the literature, related reactions with S-nucleophiles are often carried out at room temperature in polar solvents like acetone (B3395972) or methanol, with an organic base such as triethylamine (B128534) to facilitate the reaction. researchgate.net

Nucleophilic Substitution of 4-Chloropyridine (B1293800): This is the most common and straightforward method. It involves the reaction of 4-chloropyridine hydrochloride with 2-mercaptoacetic acid in the presence of a base. The base, typically an alkali hydroxide (B78521) like NaOH or KOH, deprotonates the thiol group of 2-mercaptoacetic acid, forming a thiolate nucleophile which then displaces the chloride from the pyridine ring. This method is generally efficient and is used for the commercial synthesis of the compound.

Pyridinium Salt (Katritzky Salt) Method: This method utilizes a more activated pyridine derivative. For example, reacting 1-(4-pyridyl)pyridinium chloride with an S-nucleophile like 2-mercaptoacetic acid can yield the product. Syntheses of related tetrachloro-4-sulfanylpyridines using a pyridinium salt precursor and various thiols have reported high yields, often exceeding 90%. researchgate.net

The following table provides a generalized comparison based on typical yields for these classes of reactions.

| Synthetic Approach | Typical Reactants | General Reaction Conditions | Reported Yield Range (for analogous reactions) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chloropyridine, 2-Mercaptoacetic Acid | Aqueous or alcoholic solvent, base (e.g., NaOH) | 70-95% | Readily available starting materials, straightforward procedure. | May require heating; potential for side products if conditions are not controlled. |

| Pyridinium Salt Method | 4-(1-Pyridyl)pyridinium Chloride, 2-Mercaptoacetic Acid | Polar solvent (e.g., acetone, methanol), organic base (e.g., triethylamine) | ~93% researchgate.net | High yields, mild reaction conditions (often room temperature). researchgate.net | Requires pre-synthesis of the pyridinium salt, which adds a step to the overall process. |

Solvent Selection: Traditional organic syntheses often employ volatile organic compounds (VOCs) as solvents. Green alternatives for the S-alkylation of thiols include water, ionic liquids, or performing reactions under solvent-free conditions. jmaterenvironsci.commdpi.com For the synthesis of this compound via the 4-chloropyridine route, using water as a solvent is a viable green approach, as it is non-toxic, non-flammable, and inexpensive.

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with greater selectivity. While the primary synthetic routes may not require complex catalysts, investigating phase-transfer catalysts could enhance reaction rates in biphasic systems, potentially reducing reaction times and energy consumption.

Atom Economy: The concept of atom economy measures how many atoms from the reactants are incorporated into the final product. The nucleophilic substitution reaction between 4-chloropyridine and 2-mercaptoacetic acid generally has a high atom economy, with the main byproduct being a simple salt (e.g., NaCl). Designing syntheses that maximize the incorporation of starting materials into the product is a core tenet of green chemistry. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. The pyridinium salt method, which can often be performed at room temperature, presents an advantage in this regard over methods that require heating. researchgate.net

Derivatization Strategies for this compound

The dual functionality of this compound allows for a wide array of derivatization strategies, targeting either the carboxylic acid group or the pyridine ring.

The carboxylic acid group is readily transformed into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Reaction: this compound + R-OH ⇌ (4-Pyridylthio)acetyl R-ester + H₂O

The table below illustrates the esterification with various alcohols.

| Alcohol (R-OH) | Product Name | Potential Catalyst | Reaction Conditions |

|---|---|---|---|

| Methanol | Methyl (4-pyridylthio)acetate | H₂SO₄ | Reflux |

| Ethanol | Ethyl (4-pyridylthio)acetate | H₂SO₄ | Reflux |

| Isopropanol | Isopropyl (4-pyridylthio)acetate | H₂SO₄ | Reflux |

| Benzyl alcohol | Benzyl (4-pyridylthio)acetate | H₂SO₄ | Reflux |

Amidation: Direct reaction of a carboxylic acid with an amine is generally unfavorable and forms a salt. Therefore, the carboxylic acid must first be "activated". libretexts.org This is accomplished using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govsemanticscholar.org

Reaction using a coupling agent: this compound + R'R''NH + Coupling Agent → (4-Pyridylthio)acetyl-NR'R'' + Byproducts

The table below shows potential amidation reactions.

| Amine (R'R''NH) | Product Name | Common Coupling Agent | Typical Solvent |

|---|---|---|---|

| Ammonia (NH₃) | 2-(Pyridin-4-ylthio)acetamide | HBTU, HOBt | DMF, CH₂Cl₂ |

| Aniline | N-Phenyl-2-(pyridin-4-ylthio)acetamide | DCC, HOBt | DMF, CH₂Cl₂ |

| Diethylamine | N,N-Diethyl-2-(pyridin-4-ylthio)acetamide | HATU | DMF |

| Glycine methyl ester | Methyl 2-(2-(pyridin-4-ylthio)acetamido)acetate | EDC, HOBt | DMF, CH₂Cl₂ |

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, such as nitration or halogenation, requires harsh conditions and typically occurs at the 3- and 5-positions. The presence of the electron-donating thioether group at the 4-position may slightly modulate this reactivity, but EAS remains challenging.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions, especially if a good leaving group is present at these positions. Derivatization of the parent compound would first require introducing such a leaving group (e.g., a halogen).

N-Oxidation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles.

N-Oxidation: Reaction with an oxidizing agent like a peroxy acid (e.g., m-CPBA) would yield the corresponding this compound N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic substitution at the 4-position (ortho and para to the N-oxide group), though this position is already substituted.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would produce a quaternary pyridinium salt. This further deactivates the ring towards electrophiles but increases its susceptibility to nucleophilic attack and reduction.

Exploration of Sulfur Atom Modifications and Thioether Linkages

The thioether sulfur atom in this compound is a key site for chemical modification, primarily through oxidation reactions. These transformations yield derivatives with altered electronic and steric properties, which can be valuable for various applications. The principal modifications involve the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone.

Oxidation to Sulfoxides and Sulfones: The selective oxidation of sulfides is a well-established transformation in organic synthesis. For this compound, this process would lead to the formation of (4-Pyridylsulfinyl)acetic acid (the sulfoxide) and (4-Pyridylsulfonyl)acetic acid (the sulfone), respectively.

Sulfoxide Formation: A common and effective method for the selective oxidation of a sulfide to a sulfoxide involves the use of one equivalent of an oxidizing agent under controlled conditions. Reagents such as hydrogen peroxide in glacial acetic acid offer a "green" and transition-metal-free option for this transformation, often resulting in high yields. nih.gov Other established reagents for this purpose include sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The challenge lies in preventing overoxidation to the sulfone. organic-chemistry.org

Sulfone Formation: To achieve complete oxidation to the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically employed. Using an excess of m-CPBA or hydrogen peroxide at elevated temperatures can drive the reaction past the sulfoxide stage to the sulfone. organic-chemistry.org Specific catalytic systems, such as those employing niobium carbide with hydrogen peroxide, have been shown to efficiently afford sulfones directly from sulfides. organic-chemistry.org The synthesis of analogous phenylthioacetic acid sulfones has been well-documented, suggesting these methods are directly applicable. researchgate.net

Thioether Linkage Cleavage: Beyond oxidation, the thioether C-S bond itself can be a target for modification. While generally stable, this linkage can be cleaved under specific reductive conditions. A classic method for cleaving thioether bonds is the use of Raney nickel, which catalyzes the hydrogenolysis of the C-S bond. nih.gov This reaction would fundamentally alter the molecular structure, splitting the pyridine and acetic acid moieties.

Mechanistic Studies of Synthetic Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. This involves studying the kinetics, thermodynamics, and the role of catalysts, often supplemented by computational analysis.

Reaction Kinetics and Thermodynamic Considerations

While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, the principles governing these aspects can be discussed in the context of its key transformations, such as sulfur oxidation.

Reaction Kinetics: The study of the reaction rate, or kinetics, of the oxidation of this compound would involve determining the reaction order with respect to the substrate and the oxidizing agent. For example, the oxidation using hydrogen peroxide in acetic acid would likely follow a rate law expressed as:

Rate = k[this compound]^x[H₂O₂]^y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders. Experimental monitoring of reactant concentrations over time would allow for the determination of these parameters. Furthermore, the activation energy (Ea) could be calculated by studying the temperature dependence of the rate constant, providing insight into the energy barrier of the reaction.

Role of Catalysts and Reaction Conditions in Product Selectivity

The selective transformation of the sulfur atom in this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. Controlling these factors is paramount to isolate the desired sulfoxide without overoxidation to the sulfone, or to purposefully produce the sulfone in high yield.

Control of Oxidizing Agent: The nature and stoichiometry of the oxidizing agent are critical.

For Sulfoxide: Using one equivalent of a mild oxidant like NaIO₄ or H₂O₂ at room temperature or below favors the formation of the sulfoxide.

For Sulfone: Using at least two equivalents of a stronger oxidant like m-CPBA or KMnO₄, or H₂O₂ with a suitable catalyst, ensures complete oxidation to the sulfone.

Catalysis in Selective Oxidation: Transition metal catalysts can play a significant role in enhancing both the rate and selectivity of oxidation. For instance, iron(III) chloride (FeCl₃) has been used to catalyze the selective oxidation of sulfides to sulfoxides using periodic acid, with reactions often completing in minutes. organic-chemistry.org In contrast, different metal carbides have shown divergent selectivity; niobium carbide favors sulfone formation, while tantalum carbide promotes sulfoxide synthesis. organic-chemistry.org The choice of solvent and temperature also plays a crucial role in modulating the reactivity and selectivity of the oxidation process.

The following table summarizes conditions used for the selective oxidation of general sulfides, which are applicable to this compound.

| Desired Product | Reagent(s) | Catalyst | Typical Conditions | Selectivity |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | None | Glacial Acetic Acid, Room Temp nih.gov | High |

| Sulfoxide | Periodic Acid (H₅IO₆) | FeCl₃ | Acetonitrile, < 2 min organic-chemistry.org | Excellent |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | - | High |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium Carbide | - | High |

| Sulfone | m-CPBA (>2 equiv.) | None | CH₂Cl₂, Room Temp | High |

| Sulfone | Urea-H₂O₂, Phthalic Anhydride | None | Ethyl Acetate (B1210297) | High (no sulfoxide observed) |

This table is generated based on data for general sulfide oxidations and represents plausible conditions for the target molecule.

Theoretical Calculations and Computational Chemistry in Reaction Mechanism Elucidation

In the absence of extensive experimental mechanistic studies, theoretical and computational chemistry provides a powerful tool for elucidating the reaction pathways of this compound. Density Functional Theory (DFT) is a particularly valuable method for this purpose. nacatsoc.org

Mapping the Potential Energy Surface: For the oxidation of the sulfur atom, computational methods can be used to map the entire potential energy surface of the reaction. This involves calculating the optimized geometries and energies of the reactants this compound and the oxidant), the transition state(s), any intermediates, and the final products (sulfoxide or sulfone). The difference in energy between the reactants and the transition state gives the theoretical activation energy barrier, which is directly related to the reaction kinetics. researchgate.net

Elucidating Reaction Intermediates and Transition States: Theoretical calculations can reveal the precise structure of the transition state, which is experimentally inaccessible. For instance, in the oxidation by a peroxy acid, calculations could confirm whether the oxygen transfer occurs in a single, concerted step or through a multi-step pathway involving intermediates.

Understanding Electronic Effects: Computational analysis, such as Natural Bond Orbital (NBO) analysis or Frontier Molecular Orbital (HOMO-LUMO) analysis, can provide deep insights into the electronic nature of the reaction. ijcce.ac.ir By examining the charge distribution and orbital interactions, researchers can understand why the sulfur atom is the most nucleophilic and reactive site for electrophilic oxidation and how the electronic properties of the pyridine ring influence this reactivity. Such computational studies are essential for rational catalyst design and for predicting the outcomes of unknown reactions. escholarship.org

Coordination Chemistry and Metal Organic Frameworks Featuring 4 Pyridylthio Acetic Acid

Ligand Design Principles of (4-Pyridylthio)acetic Acid in Metal Complexation

The utility of this compound as a building block in coordination chemistry is rooted in its inherent molecular design, which offers multiple binding sites and conformational flexibility. These features allow it to adapt to the coordination preferences of various metal ions, leading to a wide range of structural outcomes. The rational design of metallo-organic constructs often relies on ligands with well-defined bite angles and rigidity to predict the final geometry. chemrxiv.org

This compound is a ditopic ligand, possessing two primary coordination sites that can interact with metal centers: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. mdpi.comrsc.org This dual functionality allows it to act as a bridging ligand, connecting metal ions to form extended one-, two-, or three-dimensional networks. rsc.org

The pyridine nitrogen atom provides a classic N-donor site, commonly involved in the formation of coordination polymers. The carboxylate group, on the other hand, offers a versatile O-donor site. It can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bidentate bridging, which significantly influences the dimensionality and topology of the resulting framework. While the thioether sulfur atom is generally a weaker donor compared to the nitrogen and oxygen atoms, its potential to participate in coordination cannot be entirely discounted, especially with soft metal ions. This potential for S-coordination adds another layer of complexity and possibility to the ligand's binding behavior.

Unlike rigid aromatic ligands, this compound possesses considerable conformational flexibility due to the thioacetic acid side chain. The rotation around the C-S and C-C bonds allows the pyridine ring and the carboxylate group to adopt various spatial orientations. This flexibility enables the ligand to accommodate the specific coordination geometry preferences of different metal ions, which can range from octahedral to square pyramidal or other arrangements. mdpi.comnih.gov The final structure of the coordination polymer is a result of the interplay between the ligand's conformational freedom and the metal ion's coordination requirements, leading to diverse architectures such as layers, chains, and complex 3D frameworks. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes and coordination polymers using this compound often employs methods that allow for the slow growth of crystalline materials, which is essential for structural determination via single-crystal X-ray diffraction.

Hydrothermal synthesis is a widely used and effective method for preparing CPs and MOFs. daneshyari.comresearchgate.netdergipark.org.tr This technique involves reacting the metal salt and the ligand in water or another solvent in a sealed vessel (an autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and promote the crystallization of the final product.

For copper(II) coordination polymers, a hydrothermal reaction involving a copper(II) salt, such as copper(II) acetate (B1210297), and this compound can lead to the formation of intricate framework structures. nih.gov Similarly, this method is suitable for synthesizing lanthanide(III) coordination polymers. rsc.orgmdpi.com The choice of lanthanide ion can influence the final structure due to the phenomenon of lanthanide contraction, where the ionic radius decreases across the series. rsc.org The reaction conditions, including temperature, pH, and the molar ratio of reactants, are critical parameters that can be tuned to target specific structural outcomes. researchgate.net

The assembly of metal ions with multitopic organic ligands like this compound leads to the formation of extended crystalline networks known as coordination polymers or metal-organic frameworks. mdpi.comrsc.org These materials are of great interest due to their structural diversity and potential applications in areas such as catalysis and materials science. rsc.orgnih.gov The structure of the resulting framework is determined by the coordination geometry of the metal ion and the connectivity and conformation of the organic linker. chemrxiv.org

A notable example of a coordination polymer derived from this compound is a copper-based MOF that features unique hexanuclear copper-sulfur clusters. In a specific hydrothermal reaction, this compound reacts with copper(II) acetate and ammonium (B1175870) thiocyanate. nih.gov During this reaction, the this compound undergoes in-situ desulfurization and C-S bond cleavage, transforming into 4-pyridinethiolate. This ligand then coordinates with copper ions to form a three-dimensional metal-organic framework, specifically [Cu₃(4-pyridinethiolate)₂(CN)]. nih.gov The structure of this framework is built upon {Cu₆S₄} clusters which act as 12-connected nodes, resulting in a face-centered cubic topology. nih.gov

| Component | Role/Reactant |

| This compound | Ligand Precursor |

| Copper(II) acetate | Metal Source |

| Ammonium thiocyanate | Reactant |

| Reaction Condition | Value |

| Method | Hydrothermal |

| Product | Formula/Feature |

| Coordination Polymer | [Cu₃(4-pyridinethiolate)₂(CN)] |

| Key Structural Unit | {Cu₆S₄} Cluster |

| Topology | 12-connected face-centered cubic |

In Situ Ligand Transformation and C-S Bond Cleavage in Complex Formation

While no studies explicitly document the in situ transformation or C-S bond cleavage for this compound itself during complex formation, research on analogous compounds suggests this is a potential reaction pathway. For instance, studies on pyridylmethylthioether ligand systems have demonstrated that the C-S bond can be susceptible to cleavage when coordinated to certain metal ions, such as oxorhenium(V) documentsdelivered.com. This type of reaction, where the ligand is chemically altered under the conditions of metal coordination, can lead to unexpected final structures and highlights a potential, though not yet documented, area of reactivity for this compound.

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies

A structural analysis for the specific coordination polymers mentioned in the sections above (Lanthanide-oxalate, Zn/Cd-oxime, and Ag(I) with this compound) cannot be presented, as the corresponding crystallographic data has not been reported in the scientific literature. Were such data available, it would typically be presented in a table format as shown below.

Table 1: Hypothetical Crystallographic Data Table This table is for illustrative purposes only, as the data for the specified compounds is not available.

| Parameter | Example Compound |

|---|---|

| Chemical Formula | - |

| Formula Weight | - |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) | - |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The final architecture of a crystal structure is governed not only by covalent coordination bonds but also by weaker intermolecular forces. These non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in directing the self-assembly of coordination polymers into higher-order supramolecular structures.

Hydrogen Bonding: In hypothetical structures involving this compound, the carboxylate oxygen atoms are strong hydrogen bond acceptors. If any uncoordinated water molecules, amine groups, or other protic sources are present in the crystal lattice, they would likely form robust hydrogen bonds, linking adjacent polymer chains or frameworks.

π-π Stacking: The pyridyl ring of the ligand is an aromatic system capable of engaging in π-π stacking interactions nih.gov. These interactions, where the electron clouds of adjacent rings overlap, typically occur with centroid-to-centroid distances of 3.5–3.8 Å and are a significant factor in the packing of aromatic-containing crystal structures researchgate.net.

A specific analysis of these interactions within the context of the lanthanide, Zn(II), Cd(II), or Ag(I) polymers of this compound cannot be performed due to the absence of published crystal structures for these specific compounds.

Topological Analysis of Metal-Organic Networks

In the context of this compound, notable structural complexity arises from its potential for in-situ reactions under hydrothermal conditions. A significant example is the formation of a copper(I)-based metal-organic framework, formulated as [Cu₃(pdt)₂(CN)], where the this compound ligand undergoes C–S bond cleavage to form 4-pyridinethiolate (pdt). acs.orgrsc.org The resulting framework is built from {Cu₆S₄} clusters that function as secondary building units (SBUs). rsc.org

Topological analysis of this framework reveals a highly connected structure.

Nodes: The {Cu₆S₄} clusters act as 12-connected nodes. acs.orgrsc.org

Linkers: The pyridine rings from the 4-pyridinethiolate ligands and cyanide groups (formed in-situ) act as the connectors between these nodes. acs.org

Network Topology: The interconnection of these 12-connected nodes via the linkers results in a face-centered cubic (fcc) topology. acs.org The fcc net is a common and highly symmetric topology found in crystal engineering.

Under different conditions, the ligand can lead to other structures. For instance, in the synthesis of certain lanthanide coordination polymers, this compound was observed to transform into 4-pyridinethiolate and oxalate (B1200264), which then coordinate to the metal centers to form extended two-dimensional layered structures. researchgate.netscispace.com However, a detailed topological classification for these specific layered structures has not been reported.

| Framework Formula | Metal/Cluster Node | Node Connectivity | Ligand-Derived Linkers | Underlying Topology | Reference |

|---|---|---|---|---|---|

| [Cu₃(pdt)₂(CN)] | {Cu₆S₄} Cluster | 12-connected | 4-pyridinethiolate, Cyanide | fcc (face-centered cubic) | acs.org |

Advanced Spectroscopic and Analytical Investigations of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and purity of molecules in solution. For coordination complexes, ¹H and ¹³C NMR provide valuable information on the ligand's environment upon coordination to a metal ion. Chemical shift changes, signal broadening, and the appearance or disappearance of signals can indicate which donor atoms are involved in bonding.

In the case of diamagnetic metal complexes (e.g., with Zn²⁺, Cd²⁺, or d⁶ Co³⁺), sharp, well-resolved NMR spectra are typically observed. The coordination of this compound to a diamagnetic metal center would be expected to cause shifts in the signals of the protons and carbons near the coordination sites. For example, coordination via the pyridyl nitrogen would primarily affect the chemical shifts of the aromatic protons, while coordination through the carboxylate group would impact the methylene (B1212753) (-CH₂-) protons.

For paramagnetic metal complexes (e.g., with Cu²⁺, Mn²⁺, Co²⁺), the presence of unpaired electrons on the metal ion significantly affects the NMR spectrum. This results in large chemical shift spreads (hyperfine shifts) and substantial line broadening, which can make spectral interpretation more challenging but also provides unique structural information. vu.lt The magnitude of the paramagnetic shift is dependent on the distance of a given nucleus from the metal center, making it a useful probe for determining the geometry of the complex in solution. vu.lt

Despite the utility of this technique, detailed ¹H or ¹³C NMR spectroscopic data for well-defined, solution-stable metal complexes of this compound are not extensively reported in the surveyed scientific literature. Characterization is often focused on solid-state methods due to the polymeric and often insoluble nature of the resulting materials.

Infrared (IR) Spectroscopy for Coordination Mode Identification

Infrared (IR) spectroscopy is a fundamental tool for characterizing coordination compounds, as it provides direct insight into the bonding between the ligand and the metal ion. For this compound, IR analysis is particularly useful for identifying the coordination mode of the carboxylate group. The key diagnostic bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The separation between these two frequencies, denoted as Δν (Δν = νₐₛ - νₛ), is highly sensitive to the coordination environment. 911metallurgist.com

The coordination modes can be distinguished as follows:

Ionic Interaction: In the free carboxylate salt (e.g., sodium (4-pyridylthio)acetate), the resonance between the two C-O bonds leads to a Δν value that is used as a reference.

Monodentate Coordination: When the carboxylate coordinates through only one oxygen atom, the symmetry is lowered. This causes νₐₛ(COO⁻) to increase and νₛ(COO⁻) to decrease compared to the ionic form, resulting in a large Δν value, typically greater than 200 cm⁻¹. 911metallurgist.com

Bidentate Chelating Coordination: When both oxygen atoms coordinate to the same metal ion, forming a four-membered ring, both νₐₛ(COO⁻) and νₛ(COO⁻) shift. This mode results in a significantly smaller Δν value, generally less than 110 cm⁻¹.

Bidentate Bridging Coordination: When the carboxylate group bridges two different metal ions, the C₂ᵥ symmetry is preserved, similar to the ionic form. The Δν value is typically intermediate, often in the range of 140-200 cm⁻¹.

In a manganese(II) complex, diaquabis[(4-pyridylthio)acetato]manganese(II), the (4-pyridylthio)acetate ligand was found to act in a bidentate fashion. usm.my Other characteristic bands, such as those for C-S and pyridyl ring vibrations, can also shift upon coordination, providing further evidence of the ligand's involvement in the complex structure.

| Coordination Mode | Description | Expected Δν (νₐₛ - νₛ) (cm⁻¹) | Reference |

|---|---|---|---|

| Monodentate | One oxygen atom binds to the metal center. | > 200 | 911metallurgist.com |

| Bidentate Bridging | Each oxygen binds to a different metal center. | ~140 - 200 | 911metallurgist.com |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | < 110 | 911metallurgist.com |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. For coordination polymers, CV can reveal information about the redox activity of the metal centers and/or the organic ligands, the stability of different oxidation states, and the potential for applications in catalysis or sensing. frontiersin.org The experiment involves scanning the potential of an electrode and measuring the resulting current, which produces a voltammogram showing oxidation and reduction peaks.

Research on a manganese(II) complex, diaquabis[(4-pyridylthio)acetato]manganese(II), has provided specific electrochemical data. The cyclic voltammogram of this complex showed a reversible redox process with a half-wave potential (E₁⸝₂) of 232.5 mV. usm.my This potential corresponds to the Mn(II)/Mn(III) redox couple, indicating that the manganese center can be reversibly oxidized under the experimental conditions. The reversibility of the process suggests that the coordination environment around the metal ion is stable during the electron transfer event. In another study, this compound was used as a surface modifier on a gold electrode to facilitate the direct electrochemistry of cytochrome c', demonstrating its utility in promoting electron transfer reactions. oup.com

| Complex | Technique | Redox Process | Half-Wave Potential (E₁⸝₂) | Reference |

|---|---|---|---|---|

| Diaquabis[(4-pyridylthio)acetato]manganese(II) | Cyclic Voltammetry (CV) | Mn(II) / Mn(III) | 232.5 mV | usm.my |

Theoretical and Computational Studies of 4 Pyridylthio Acetic Acid and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of (4-Pyridylthio)acetic acid.

DFT calculations can provide a detailed picture of the electronic structure and bonding in this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals, electron density distribution, and various electronic properties.

Molecular Orbitals and Electron Density: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the sulfur atom and the pyridyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridyl ring and the carboxylic acid group, suggesting these as sites for nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability.

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular and intermolecular bonding. For this compound, NBO analysis can quantify the delocalization of electron density between the pyridine (B92270) ring, the sulfur atom, and the acetic acid moiety, providing insights into the conjugation and stability of the molecule. The relocation of electronic density and the analysis of hyperconjugative interactions can reveal the stability of different conformations of the molecule .

In a study on the related compound (benzylthio)acetic acid, DFT calculations using the B3LYP method with 6-31G and 6-311++G(d,p) basis sets were employed to determine the optimized molecular structure and electronic characteristics nih.gov. Similar methodologies could be applied to this compound to elucidate its conformational preferences, vibrational spectra, and electronic properties such as Mulliken atomic charges and frontier molecular orbitals nih.gov.

Table 1: Representative Theoretical Data for Substituted Acetic Acids (Note: This table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated DFT calculations.)

| Property | (Benzylthio)acetic acid nih.gov | This compound (Predicted) |

| HOMO Energy (eV) | -6.8 | -6.5 to -7.0 |

| LUMO Energy (eV) | -0.9 | -1.0 to -1.5 |

| HOMO-LUMO Gap (eV) | 5.9 | 5.0 to 6.0 |

| Dipole Moment (Debye) | 2.5 | 2.0 to 3.0 |

DFT calculations are a valuable tool for predicting the nucleophilicity of substituted pyridines. The nucleophilicity is a measure of the ability of a molecule to donate an electron pair to an electrophile. Several theoretical descriptors derived from DFT calculations can be correlated with experimental nucleophilicity scales.

A study by Deka and Phukan examined the nucleophilicity of various 3- and 4-substituted pyridines using DFT at the B3LYP/6-311G+(d,p) level of theory. This study included this compound in its analysis of 4-substituted pyridines. The nucleophilicity was predicted based on four different methods, and the results were correlated with experimental values where available. The study aimed to establish a reliable theoretical model for predicting the nucleophilic character of a wide range of pyridine derivatives.

The nucleophilicity index (N) can be calculated based on the HOMO energy of the nucleophile. Other descriptors such as the global nucleophilicity, determined from gas-phase calculations of HOMO-LUMO energies, can also be employed. These theoretical predictions are crucial for understanding the reactivity of this compound in various chemical reactions, particularly in its role as a ligand in coordination chemistry and as a potential organocatalyst.

Computational methods can simulate various spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules nih.gov. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose nih.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure and assign the resonances aps.org. The accuracy of these predictions depends on the chosen functional and basis set aps.org.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra researchgate.netresearchgate.netmdpi.comfaccts.de. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states researchgate.netmdpi.com. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the pyridine ring and involving the sulfur atom researchgate.netmdpi.comyoutube.com. The choice of functional and the inclusion of solvent effects are critical for obtaining accurate results that correlate well with experimental spectra mdpi.com.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative. Specific values require dedicated calculations.)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Pyridine Hα | 8.3 - 8.6 |

| Chemical Shift (ppm) - Pyridine Hβ | 7.2 - 7.5 | |

| Chemical Shift (ppm) - CH₂ | 3.8 - 4.1 | |

| ¹³C NMR | Chemical Shift (ppm) - Pyridine Cα | 148 - 152 |

| Chemical Shift (ppm) - Pyridine Cβ | 120 - 124 | |

| Chemical Shift (ppm) - C=O | 170 - 175 | |

| UV-Vis | λmax (nm) | 250 - 280 |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its interactions with metal ions in solution, which is crucial for understanding the formation, stability, and dynamics of its metal complexes.

MD simulations model the atomic motions by integrating Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of empirical energy functions and parameters. For metal complexes, the development of an accurate force field that describes the metal-ligand interactions is a critical step nih.gov.

By simulating a system containing this compound and metal ions in a solvent box, one can study various aspects of their interaction:

Coordination and Solvation: MD simulations can reveal the preferred coordination modes of this compound with different metal ions, including the coordination number and geometry. It can also provide information about the structure of the solvation shells around the free ligand and the metal complex mdpi.com.

Binding Free Energies: Advanced MD techniques, such as umbrella sampling and free energy perturbation, can be used to calculate the binding free energy between this compound and a metal ion. This provides a quantitative measure of the stability of the complex.

Dynamics of Ligand Exchange: MD simulations can be used to study the dynamics of ligand exchange reactions, where a solvent molecule or another ligand is replaced by this compound in the coordination sphere of a metal ion cardiff.ac.uk. This information is valuable for understanding the kinetics of complex formation.

Conformational Dynamics: The flexibility of the thioacetic acid side chain and its orientation relative to the pyridine ring can be explored through MD simulations. This can reveal how the ligand's conformation changes upon coordination to a metal ion mdx.ac.uk.

In a study on the interaction of acetic acid with metal ions, MD simulations were used to investigate the coordination and aggregation behavior mdpi.comutm.my. Similar approaches can be applied to understand the more complex interactions involving this compound.

Quantum Chemical Approaches to Reaction Mechanisms and Catalysis

Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions and to understand the role of catalysts naiss.se. For reactions involving this compound or its metal complexes, these methods can provide detailed energy profiles and elucidate the structures of transition states and intermediates.

Reaction Pathway Elucidation: By mapping the potential energy surface (PES) of a reaction, quantum chemical calculations can identify the minimum energy path from reactants to products. This involves locating the transition state structures, which are first-order saddle points on the PES, and calculating the activation energy barriers nih.gov. This information is crucial for determining the feasibility and rate of a reaction. For example, the mechanism of a catalytic cycle involving a metal complex of this compound could be investigated by calculating the energies of all intermediates and transition states.

Catalyst Design: Understanding the reaction mechanism at a molecular level allows for the rational design of more efficient catalysts. For instance, by identifying the rate-determining step in a catalytic cycle, one can modify the structure of the this compound ligand or the metal center to lower the activation energy of this step. Quantum chemical calculations can be used to screen different ligand modifications or metal ions to predict their effect on the catalytic activity nih.gov.

Understanding Catalytic Activity: Quantum chemical methods can help to explain the origin of the catalytic activity of a complex. For example, by analyzing the electronic structure of the catalyst and its interaction with the substrates, one can understand how the catalyst facilitates bond breaking and bond formation. This includes studying the role of the metal's d-orbitals and the electronic effects of the this compound ligand.

Computational Design of Novel this compound Derivatives and Metal-Organic Frameworks

Computational chemistry plays a vital role in the design of new molecules and materials with desired properties. This is particularly relevant for creating novel derivatives of this compound and for designing new metal-organic frameworks (MOFs) using this ligand.

Design of Novel Derivatives: Computational methods can be used to design new derivatives of this compound with enhanced properties for specific applications nih.govnih.govrsc.orgjcchems.commdpi.com. For example, if the goal is to develop a more potent biological agent, quantitative structure-activity relationship (QSAR) models can be built based on a set of known compounds. These models can then be used to predict the activity of new, computationally designed derivatives. DFT calculations can be employed to calculate various molecular descriptors (e.g., electronic properties, steric parameters) that are used in the QSAR models. This in silico screening approach can significantly accelerate the discovery of new lead compounds by prioritizing the most promising candidates for synthesis and experimental testing mdpi.comnih.gov.

Design of Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by changing the metal and/or the organic linker mit.eduresearchgate.net. This compound, with its pyridyl group for coordination to the metal and the flexible thioacetic acid side chain, is a potential candidate for a functional linker in the design of novel MOFs.

Computational screening is a powerful tool for the rational design of MOFs nih.govnih.govrsc.org. Large databases of hypothetical MOF structures can be generated by combining different metal nodes and organic linkers in various topologies. The properties of these virtual MOFs, such as their gas storage capacity, selectivity for certain molecules, or catalytic activity, can then be predicted using molecular simulations (e.g., Grand Canonical Monte Carlo simulations) nih.govnih.govrsc.org. This high-throughput computational screening allows for the identification of the most promising MOF candidates for a specific application before embarking on their synthesis nih.govnih.gov. The use of this compound as a linker could introduce specific functionalities into the MOF, such as Lewis basic sites (the pyridine nitrogen and sulfur atoms) and acidic sites (the carboxylic acid group), which could be beneficial for applications in catalysis or sensing.

Advanced Applications of 4 Pyridylthio Acetic Acid in Materials Science and Catalysis

Catalytic Applications of (4-Pyridylthio)acetic Acid-Containing Complexes

The functional groups within this compound—a Lewis basic pyridine (B92270) ring, a soft thioether sulfur atom, and a carboxylate group—provide multiple sites for coordination with metal centers, making it a promising component for designing catalysts. Research has primarily explored its use in forming coordination polymers and metal-organic frameworks (MOFs), which can serve as platforms for both heterogeneous and homogeneous catalysis.

Complexes derived from this compound have been investigated for their potential in catalysis. For instance, a manganese(II) complex, diaquabis(4-pyridylthio)acetatomanganese(II), has been synthesized where the ligand acts in a bidentate fashion. usm.my Similarly, a polymeric compound has been formed through the reaction of Mn(SALEN)Br with this compound. researchgate.net While these discrete and polymeric structures highlight the ligand's coordination versatility, their specific catalytic activities remain an area of ongoing research.

Metal-organic frameworks incorporating pyridyl-thioether functionalities are recognized for their catalytic potential. mdpi.comresearchgate.netnsf.gov The inclusion of sulfur atoms can enhance catalytic activity, and MOFs containing thioether-based ligands are explored for various applications, including catalysis. rsc.org MOFs can act as heterogeneous catalysts, offering advantages such as easy separation and reusability. researchgate.net For example, nickel pyridinethiolate complexes, which can be derived from precursors like this compound, have been successfully employed for the light-driven production of hydrogen, demonstrating the catalytic relevance of the core chemical motifs. dntb.gov.ua

A significant aspect of the chemistry of this compound is its propensity to undergo in situ C-S bond cleavage under hydro(solvo)thermal conditions. researchgate.netacs.org This reaction pathway is a crucial mechanistic consideration in the synthesis of coordination polymers from this ligand. The relatively weak C-S bond can break, transforming the original ligand into other species, such as 4-pyridinethiolate (pdt) and oxalate (B1200264). researchgate.netccspublishing.org.cn

This transformation was observed during the hydrothermal synthesis of a twelve-connected face-centered cubic topological MOF, [Cu₃(pdt)₂(CN)], from copper(II) acetate (B1210297), ammonium (B1175870) thiocyanate, and this compound. researchgate.netacs.org In this case, the this compound does not remain intact but serves as a precursor to the 4-pyridinethiolate ligand that is ultimately incorporated into the final catalytically relevant framework. Understanding this bond-cleavage mechanism is critical, as it dictates the final structure and active sites of the material, thereby influencing its catalytic performance.

Luminescent Properties of Coordination Polymers Incorporating this compound

Coordination polymers (CPs) and MOFs are widely studied for their luminescence properties, which are applicable in sensing, imaging, and lighting technologies. The emission characteristics of these materials can be tuned by carefully selecting the metal ions and organic ligands.

Research has demonstrated that this compound can be used to synthesize highly luminescent materials. In a notable study, lanthanide nitrates were treated with this compound under hydrothermal conditions, leading to the formation of lanthanide coordination polymers. researchgate.net This synthesis also involved the in situ C-S bond cleavage of the ligand, yielding 4-pyridinethiolate and oxalate ligands that formed the final structure.

The resulting complexes, specifically [Eu₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n and [Dy₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n, exhibit strong fluorescent emissions in the solid state at room temperature. researchgate.net The luminescence in such lanthanide complexes typically arises from the "antenna effect." In this mechanism, the organic ligands (here, the in situ generated pyridinethiolate and oxalate) absorb incident light efficiently and transfer the energy to the central lanthanide ions (Eu³⁺ or Dy³⁺). The metal ions then emit light through their characteristic f-f electronic transitions, resulting in sharp, well-defined emission bands.

| Compound Formula | Lanthanide Ion | Emission Property | Synthesis Condition |

|---|---|---|---|

| [Eu₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n | Europium(III) | Strong solid-state fluorescence at room temperature | Hydrothermal |

| [Dy₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n | Dysprosium(III) | Strong solid-state fluorescence at room temperature | Hydrothermal |

The relationship between the structure of a coordination polymer and its luminescent properties is fundamental to designing functional materials. The "rigidifying" of a ligand's conformation upon coordination within a polymer network often leads to an enhancement of its luminescence by reducing non-radiative decay pathways. mdpi.com

In the case of materials derived from this compound, the in situ ligand transformation is a key determinant of the final structure and, consequently, its photophysical properties. researchgate.net The cleavage of the C-S bond and subsequent formation of new ligands (4-pyridinethiolate and oxalate) creates a unique coordination environment that facilitates the efficient energy transfer required for lanthanide luminescence. The choice of the lanthanide ion itself provides a direct method for tuning the emission color, from the red emission characteristic of Europium(III) to the yellow-green emission of Dysprosium(III). This demonstrates how the initial choice of a reactive precursor ligand can be strategically used to control the structure and ultimately the functional luminescent properties of the resulting material.

Conductivity and Semiconducting Properties of Metal-Organic Frameworks

The development of electrically conductive MOFs is a rapidly growing field, with potential applications in electronics, sensors, and electrocatalysis. The conductivity of a MOF is highly dependent on the nature of its metal nodes and organic linkers, which dictate the pathways for charge transport.

While there are no direct reports on the conductivity of MOFs constructed with the intact this compound ligand, its chemical structure contains features conducive to electronic conductivity. The presence of a π-conjugated pyridine ring and a soft, polarizable sulfur atom in the thioether linkage suggests its potential for facilitating charge transport through the framework. rsc.org

MOFs and CPs based on sulfur-containing ligands are recognized as promising materials for semiconductors and conductive applications. scispace.com For example, a coordination polymer containing a copper-sulfur plane was found to act as a low-bandgap semiconductor with high electrical conductivity. scispace.com Significantly, materials derived from this compound have shown this potential. The aforementioned framework, [Cu₃(pdt)₂(CN)], which is formed via in situ C-S bond cleavage, incorporates pyridinethiolate, a sulfur-based ligand. acs.org The integration of such sulfur-rich units is a known strategy for creating conductive pathways within coordination polymers. Generally, MOFs containing thiol or thioether functionalities exhibit intriguing electronic properties stemming from the interplay between the metal centers and the sulfur-containing organic ligands. rsc.org

| Material Type | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|

| Copper Pyridinethiolate CP | Derived from this compound via C-S cleavage | Potential for semiconductivity | acs.org |

| Europium-based MOF | Contains divalent Eu ions and sulfur-based linkers | Small band gap (1.31 eV) and conductivity of 10⁻⁶ S·m⁻¹ | scispace.com |

| Co-THT MOF | 2D framework with sulfur-based THT ligand | Transition from semiconducting to metallic behavior upon cooling | scispace.com |

Gas Adsorption and Separation in Porous Frameworks

The application of this compound in the synthesis of porous coordination polymers and metal-organic frameworks (MOFs) for gas adsorption and separation is an area of growing interest. The unique structural features of this ligand, combining a flexible thioacetic acid group with a rigid pyridyl ring, offer potential for the construction of novel porous materials with tailored gas sorption properties. However, a significant consideration in the synthesis of these frameworks is the chemical reactivity of the ligand itself under common solvothermal conditions.

Research has shown that this compound can undergo in-situ transformations during the formation of coordination polymers. These transformations, often involving the cleavage of the C-S bond, can lead to the incorporation of different but related ligands into the final framework structure. For instance, studies have reported the in-situ conversion of this compound to 4-pyridinethiolate and oxalate, which then act as the building blocks of the resulting porous material. This reactivity adds a layer of complexity to the design of materials using this precursor but also opens up possibilities for the formation of unexpected and potentially functional structures.

While detailed studies focusing exclusively on the gas adsorption properties of frameworks synthesized from this compound are still emerging, the structural characteristics of the resulting materials suggest their potential in this field. The inherent porosity and the presence of functional groups within the pores are key attributes for effective gas separation and storage. For example, frameworks with specific pore dimensions could be suitable for separating gases based on molecular size (kinetic separation), while frameworks with strong binding sites could be used for selective adsorption of certain gases from a mixture.

Pharmacological and Biological Research Involving 4 Pyridylthio Acetic Acid Derivatives

Role as an Intermediate in Biologically Active Compounds

The chemical structure of (4-Pyridylthio)acetic acid makes it an ideal starting point or intermediate for the synthesis of more complex molecules. The pyridine (B92270) nitrogen offers a site for quaternization, the sulfur atom allows for the formation of thioether linkages, and the carboxylic acid group can be readily converted into esters, amides, or other functional groups. This versatility has been exploited in the synthesis of derivatives for well-known classes of therapeutic agents.

This compound serves as a key precursor for introducing the pyridylthiomethyl side chain at the C-3 position of the cephalosporin (B10832234) nucleus. This modification is crucial as the nature of the C-3 substituent significantly influences the pharmacokinetic and pharmacodynamic properties of cephalosporin antibiotics, including their antibacterial spectrum, potency, and stability against β-lactamase enzymes. auburn.edunih.gov

Table 1: Examples of Cephalosporin Derivatives with a Pyridylthio Moiety

| Compound Class | Key Structural Feature | Reported Biological Activity |

|---|---|---|

| 3-(Pyridinium-4-thiomethyl)-7α-formamido cephalosporins | Quaternized pyridine at the C-3 side chain | Good potency and stability to bacterial β-lactamases |

Podophyllotoxin is a naturally occurring lignan with potent cytotoxic activity. However, its clinical use is limited by toxicity. nih.gov Consequently, extensive research has focused on synthesizing semi-synthetic derivatives with improved therapeutic indices. The C-4 position of the podophyllotoxin scaffold has been a primary target for chemical modification to enhance anticancer activity and overcome drug resistance. nih.govtandfonline.com

While direct use of this compound in this context is not extensively documented, the introduction of sulfur-containing moieties at the C-4 position is a known strategy. nih.gov Thioether linkages can be formed at this position to attach various chemical groups. The synthesis of C-4-S derivatives of podophyllotoxin has been explored to alter the lipophilicity and geometric arrangement of substituents on the core structure. nih.gov Given that the pyridyl moiety is a common pharmacophore in anticancer drugs, this compound represents a potential intermediate for creating novel podophyllotoxin derivatives where the pyridylthio group is attached at the C-4 position, aiming to combine the cytotoxic mechanism of podophyllotoxin with the unique properties of the pyridine ring. Studies have shown that introducing a carbon-sulfur bond at the C-4 position can enhance the therapeutic effect of podophyllotoxin derivatives. nih.govfrontiersin.org

Table 2: Research on C-4 Modified Podophyllotoxin Analogs

| Modification Strategy at C-4 | Rationale | Example of Resulting Compound Class |

|---|---|---|

| Introduction of thio-glycosidic linkages | Alter lipophilicity and geometry of the sugar moiety nih.gov | Thioglucose-derived analogs of Etoposide nih.gov |

| Attachment of N-substituted groups | Explore cytotoxicity against various cancer cell lines | C4-N-substituted podophyllum derivatives nih.gov |

Development of Novel Pharmacological Agents

Beyond its role as an intermediate for modifying existing drug scaffolds, derivatives of this compound have been investigated in the discovery of entirely new classes of pharmacological agents.

Cytohesins are a family of guanine nucleotide exchange factors (GEFs) that play a crucial role in cellular signaling pathways, including vesicle trafficking and integrin activation. nih.gov The small molecule SecinH3 is a known pan-inhibitor of the Sec7 domain of cytohesins. nih.govscbt.com Research in this area has focused on designing and synthesizing analogues of SecinH3 to develop more potent and selective inhibitors. nih.gov

The core structure of SecinH3 is a 1,2,4-triazole derivative. While this compound is not a direct component of SecinH3, its structural motifs are relevant to the synthesis of potential analogues. The synthesis of novel inhibitors often involves combining different heterocyclic and aromatic rings with various linkers. The pyridylthio group from this compound could be incorporated as a fragment in novel cytohesin inhibitors to probe interactions within the protein's binding site and potentially improve pharmacological properties.

The melanin-concentrating hormone (MCH) system is involved in regulating feeding, energy homeostasis, and emotional responses. Antagonists of the MCH 1 receptor (MCH1R) are being investigated as potential treatments for obesity and anxiety. nih.gov

In the search for novel MCH1R antagonists, this compound was identified as a component in a combinatorial library that led to the discovery of TPI 1361-17, a high-affinity and selective MCH1R antagonist. nih.gov This compound was identified through the screening of non-peptide positional scanning synthetic combinatorial libraries. nih.gov TPI 1361-17 demonstrated a potent ability to block MCH-induced food intake in vivo and has been used as a tool compound to study the anxiolytic effects of MCH1R blockade. nih.govnih.gov The inclusion of the this compound moiety in the combinatorial library highlights its utility as a building block for generating molecular diversity in drug discovery campaigns targeting G-protein coupled receptors.

Table 3: Profile of MCH1R Antagonist TPI 1361-17

| Compound Name | Discovery Method | Key Precursor Moiety | In Vitro Activity | In Vivo Effect |

|---|

Structure-Activity Relationship Studies of Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the pyridine ring, the thioether linkage, and the acetic acid side chain impact their pharmacological effects.

In the context of cephalosporins , SAR studies have shown that the substituent at the C-3 position is a key determinant of the antibiotic's properties. Modifications to the pyridylthio side chain, such as quaternization of the nitrogen or substitution on the ring, can significantly alter the antibacterial spectrum and potency. auburn.edunih.gov For example, the introduction of catechol groups at the C-3' position can lead to high potency against Gram-negative bacteria. nih.gov

For podophyllotoxin derivatives , SAR is heavily focused on the C-4 position. Studies suggest that the nature of the substituent at C-4 determines the mechanism of action, shifting it from a tubulin inhibitor (like podophyllotoxin itself) to a topoisomerase II inhibitor (like etoposide). nih.gov SAR analyses of C-4 modified podophyllum derivatives indicate that the type of heterocyclic ring attached (e.g., pyridine vs. pyrimidine) and the presence and position of substituents like chlorine atoms can dramatically enhance cytotoxicity. nih.gov Increasing the steric bulk of ester groups at the C-4 position has been shown to decrease potency against cancer cells. tandfonline.comchemrxiv.org

These SAR studies are crucial for the rational design of new derivatives of this compound with optimized potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

In Vitro and In Vivo Biological Assay Methodologies (without dosage specifics)

Detailed information regarding the specific in vitro and in vivo biological assay methodologies for derivatives of this compound is limited in publicly available scientific literature. While research has been conducted on structurally related compounds containing a pyridylthio moiety, specific and comprehensive studies detailing the pharmacological testing of "this compound" derivatives are not readily found.

General assay methodologies for similar classes of compounds, such as those with potential anticancer or antimicrobial activities, can be described. However, it is important to note that these are not specific to derivatives of this compound and serve as a general overview of techniques that could be applied.

General In Vitro Assay Methodologies

In vitro assays are crucial for the initial screening of compounds to determine their biological activity in a controlled laboratory setting. These assays often precede in vivo studies and provide valuable information on a compound's mechanism of action at the cellular and molecular level.

Table 1: General In Vitro Assay Methodologies for Anticancer Screening

| Assay Type | Purpose | Typical Cell Lines | Measured Parameters |

| Cytotoxicity Assays | To assess the ability of a compound to kill or inhibit the proliferation of cancer cells. | L1210 (Leukemia), P388 (Leukemia), Various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) | Cell viability, IC50 (half-maximal inhibitory concentration) |

| Enzyme Inhibition Assays | To determine if a compound can inhibit the activity of specific enzymes that are crucial for cancer cell survival and growth. | Purified enzymes relevant to cancer pathways (e.g., kinases, polymerases) | Enzyme activity, Ki (inhibition constant) |